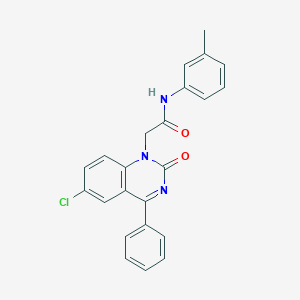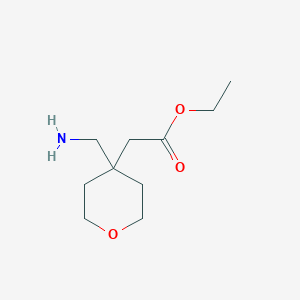
3-Propylideneazetidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3-Propylideneazetidine;hydrochloride, is closely related to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines and their derivatives have been the subject of various synthetic studies due to their potential applications in medicinal chemistry and as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of azetidine derivatives has been explored through different methodologies. For instance, the synthesis of 3,3-dichloroazetidines involves the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes to produce alpha,alpha-dichloro-beta-hydroxy imines. These imines, upon treatment with mesyl chloride, yield beta-(mesyloxy) imines, which can be further reacted with potassium cyanide or sodium borohydride to furnish 2-cyano- and 2-methoxy-3,3-dichloroazetidines in a stereoselective manner . Another approach to synthesizing azetidine derivatives is the ring closure to a vinyl-substituted azetidin, as demonstrated in the synthesis of ethyl (2RS,3SR)-1-tosyl-3-vinylazetidine-2-carboxylate . Additionally, the preparation of 3-azetidinones and their transformation to 3-ethylideneazetidines has been studied, with the formation of stable crystalline 3-azetidinone hydrochloride as a key intermediate .
Molecular Structure Analysis
Azetidines are characterized by their strained ring system, which imparts unique reactivity patterns. The molecular structure of azetidine derivatives can be manipulated through various functional groups, such as the introduction of chloro, ethylidene, or tosyl groups, which can significantly alter the chemical behavior of the molecule. The presence of substituents on the azetidine ring can also influence the stereochemistry of the synthesized compounds .
Chemical Reactions Analysis
Azetidine derivatives participate in a variety of chemical reactions. The reactivity is often dictated by the substituents present on the azetidine ring. For example, the olefination of 3-azetidinones with alkylidene(triphenyl)phosphoranes is a useful process for derivatives with a pyramidal N-atom, leading to the formation of 3-alkylidene-azetidines . The synthesis of 3-pyridineacetic acid hydrochloride, although not directly related to this compound, showcases the versatility of nitrogen-containing heterocycles and their potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups such as chloro or tosyl groups can increase the compound's acidity and reactivity towards nucleophiles. The presence of a hydrochloride salt form, as seen in some azetidine derivatives, can improve the solubility in polar solvents, which is beneficial for various synthetic applications . The stereochemistry of azetidine derivatives is crucial as it can affect the compound's physical properties, such as melting point and solubility, as well as its reactivity and selectivity in chemical reactions .
特性
IUPAC Name |
3-propylideneazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-3-6-4-7-5-6;/h3,7H,2,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENGOJFODZCMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C1CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2531461.png)
![Methyl 2-[(2-methylpyrazol-3-yl)amino]acetate](/img/structure/B2531462.png)

![7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2531464.png)
![N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2531465.png)
![2-(3-bromobenzyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2531466.png)

![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2531468.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![Benzyl N-[[(1S,2S,6R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate](/img/structure/B2531472.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2531476.png)
![2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2531477.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2531478.png)